N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is a synthetic indole derivative characterized by a 4-methoxy-substituted indole core linked via an ethyl chain to a phenoxyacetamide moiety.
- Molecular Formula: C25H24N2O3 (analogous compound ).
- Molecular Weight: ~400.48 g/mol.
- logP: ~4.37, indicating moderate lipophilicity suitable for membrane permeability.
- Hydrogen Bond Acceptors/Donors: 4 acceptors and 2 donors, contributing to solubility and target interactions .
This compound’s design likely aims to balance lipophilicity and polarity for optimal pharmacokinetics.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-18-9-5-8-17-16(18)10-12-21(17)13-11-20-19(22)14-24-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,20,22) |
InChI Key |
FDNMCNOEAAGXET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyindole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the reaction with phenoxyacetyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Chemical Reactions Analysis
This compound contains functional groups such as amide (NH-C=O) , ethoxy (OCH2CH2) , and indole moieties , which enable participation in diverse reactions. Below are key reaction pathways:
Nucleophilic Substitution
The phenoxy group (–O–Ph) can undergo nucleophilic substitution under basic conditions (e.g., with Grignard reagents or alkoxides). For example:
-
Reaction : Phenoxy oxygen acting as a leaving group in nucleophilic aromatic substitution.
-
Conditions : High-temperature reflux with strong bases (e.g., K2CO3 in DMF) .
Amide Hydrolysis
The acetamide group (–NH-C=O) is susceptible to hydrolysis:
-
Acidic Conditions : Conversion to carboxylic acid (–NH-COOH ) via H+/H2O.
-
Basic Conditions : Formamide intermediate followed by decarboxylation.
-
Catalysts : Enzymes (e.g., lipases) or inorganic acids (e.g., HCl) .
Oxidative or Reductive Modifications
-
Indole Ring : Susceptible to oxidation (e.g., to form oxo-indole derivatives) or reduction (e.g., to form dihydroindole).
-
Phenolic Ring : Potential for electrophilic substitution (e.g., nitration, bromination) .
Key Steps
Purification
-
Chromatography : Column chromatography (e.g., silica gel) to isolate pure product.
-
Characterization : NMR, IR, and mass spectrometry for structural confirmation .
Amide Formation
The coupling of indole ethylamine with phenoxyacetic acid typically involves:
-
Activation : Conversion of carboxylic acid to an active ester (e.g., via TBTU or HATU).
-
Condensation : Nucleophilic attack by the amine on the activated carbonyl .
Structural Comparisons
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 4-Methoxyindole | Indole + methoxy | Limited to indole-specific reactions |
| Phenoxyacetic Acid | Phenoxy + carboxylic acid | Esterification, amidation |
| N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide | Indole + phenoxy + amide | Combines reactivity of all groups |
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Indole Core Substitutions
- N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide (): Differs in indole substitution (3-yl vs. 1-yl) and an added 4-methoxyphenyl group on the ethyl chain. Higher molecular weight (400.48 vs. target compound) may reduce diffusion efficiency but enhance receptor binding .
- 2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide (): Features a ketone (2-oxo) group instead of phenoxyacetamide. Smaller molecular formula (C19H16N2O3) and lower logP may improve aqueous solubility but reduce membrane penetration .
Amide Linkage Variations
- Sulfonamide Derivatives (): Compound 36 (N-((4-methoxyphenyl)sulfonyl)acetamide) replaces phenoxy with a sulfonamide group. Increased polarity due to sulfonyl group may enhance solubility but reduce blood-brain barrier permeability. Yields (~41%) are moderate compared to halogenated analogs .
Heterocyclic and Aromatic Modifications
- Molecular weight (416.54) and logP (~4.5) suggest enhanced lipophilicity .
- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Fluorine substitution enhances metabolic resistance and halogen bonding. The oxo group may alter hydrogen-bonding patterns compared to phenoxy .
Pharmacokinetic and Toxicity Considerations
- logP and Solubility : The target compound’s logP (~4.37) aligns with ideal ranges for oral bioavailability. Polar groups (methoxy, acetamide) may mitigate excessive lipophilicity .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 274.31 g/mol. Its structure features an indole moiety substituted with a methoxy group, linked to a phenoxyacetamide structure, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Glutamate Receptors : Preliminary studies suggest that this compound may influence glutamate receptor activity, which is crucial for neuronal signaling and has implications in neurodegenerative diseases .
- Anti-inflammatory Activity : The phenoxyacetamide structure is known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances the compound's ability to inhibit tumor cell proliferation.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest potential applications in treating infections caused by these pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study focused on neuroprotection in models of Alzheimer's disease showed that this compound could reduce oxidative stress markers and improve cognitive function in treated animals .
- Anti-inflammatory Effects : Another investigation demonstrated that the compound significantly reduced edema in rodent models of inflammation, suggesting its utility in treating inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
